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Introduction
Enalapril and lisinopril are widely prescribed angiotensin-converting enzyme (ACE) inhibitors

for the management of hypertension and heart failure. While both drugs effectively lower blood

pressure by inhibiting the renin-angiotensin-aldosterone system (RAAS), emerging evidence

suggests they may exert differential effects on endothelial function. This guide provides an

objective comparison of the performance of enalapril and lisinopril on key markers of

endothelial health, supported by experimental data, detailed protocols, and visual

representations of relevant biological pathways and workflows.

Comparative Analysis of Endothelial Function
Markers
The impact of enalapril and lisinopril on endothelial function has been investigated through

various markers, most notably flow-mediated dilation (FMD), a measure of endothelium-

dependent vasodilation, and the production of key endothelial mediators like nitric oxide (NO)

and endothelin-1 (ET-1).

Flow-Mediated Dilation (FMD)
A prospective clinical study by Nagy et al. (2023) directly compared the effects of enalapril and

lisinopril on FMD in newly diagnosed hypertensive patients. The results indicated a significant

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1671236?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


improvement in endothelial function with enalapril, a lipophilic ACE inhibitor, whereas the

hydrophilic lisinopril did not demonstrate a similar benefit.[1][2][3]

Table 1: Comparison of Enalapril and Lisinopril on Flow-Mediated Dilation (FMD)

Parameter Enalapril (n=17) Lisinopril (n=16)

FMD before treatment (%) 6.7 ± 0.6 7.5 ± 0.7

FMD after treatment (%) 8.8 ± 0.8 7.7 ± 0.6

Change in FMD (%) +2.1 +0.2

p < 0.05 compared to baseline.

Data are presented as mean ±

SEM.[1]

Nitric Oxide and Endothelin-1 Production (In Vitro)
An in vitro study by Napoli et al. investigated the effects of the active form of enalapril

(enalaprilat) and lisinopril on the production of nitric oxide metabolites and endothelin-1 by

human umbilical vein endothelial cells (HUVECs).

Table 2: In Vitro Effects of Enalaprilat and Lisinopril on Endothelial Mediators

Treatment Concentration
% Change in
Endothelin-1
Secretion

% Change in Nitric
Oxide Metabolite
Production

Enalaprilat 10 µmol/L -25% +64%

Lisinopril 10 µmol/L -21% +63%

This in vitro evidence suggests that both enalaprilat and lisinopril can favorably modulate the

production of key endothelial mediators. However, it is important to note that these findings

may not directly translate to in vivo clinical efficacy.

Experimental Protocols
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Flow-Mediated Dilation (FMD) Measurement
The following is a detailed protocol for FMD assessment as adapted from clinical research

guidelines.[4][5][6]

1. Patient Preparation:

Patients should fast for at least 8-12 hours prior to the measurement.

Abstain from caffeine, alcohol, and smoking for at least 12 hours.

Avoid strenuous exercise for at least 24 hours.

The measurement should be conducted in a quiet, temperature-controlled room.

2. Baseline Measurement:

The patient rests in a supine position for at least 10 minutes.

The brachial artery is imaged using a high-resolution ultrasound system with a linear array

transducer (≥7 MHz).

A baseline longitudinal image of the artery is recorded for at least 1 minute to measure the

baseline vessel diameter.

3. Induction of Reactive Hyperemia:

A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial

artery.

The cuff is inflated to a suprasystolic pressure (at least 50 mmHg above systolic blood

pressure) for 5 minutes to induce ischemia.

4. Post-Occlusion Measurement:

The cuff is rapidly deflated.

The brachial artery is continuously imaged for at least 3 minutes following cuff deflation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3023245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2878744/
https://www.mdpi.com/2075-4418/14/22/2499
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The peak arterial diameter after cuff release is determined.

5. Calculation of FMD:

FMD is calculated as the percentage change in arterial diameter from baseline to the peak

diameter during reactive hyperemia:

FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and
ACE Inhibition
ACE inhibitors like enalapril and lisinopril exert their primary effect by blocking the conversion

of angiotensin I to angiotensin II, a potent vasoconstrictor and a key player in endothelial

dysfunction.

Caption: Mechanism of RAAS and ACE inhibition.

Flow-Mediated Dilation (FMD) Experimental Workflow
The following diagram illustrates the key steps involved in the FMD measurement process.
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(Fasting, Rest)

Baseline Brachial Artery
Diameter Measurement (1 min)

Forearm Cuff Inflation
(Suprasystolic Pressure for 5 min)

Rapid Cuff Deflation

Continuous Artery Imaging
(Post-Deflation for 3 min)

Measurement of Peak Diameter
and Calculation of FMD (%)

End of Procedure
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Caption: Flow-Mediated Dilation experimental workflow.
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Discussion and Conclusion
The available evidence suggests a potential difference in the endothelial effects of enalapril

and lisinopril, which may be attributed to their differing pharmacokinetic properties, particularly

lipophilicity. The more lipophilic enalapril appears to have a greater impact on improving FMD

in hypertensive patients compared to the hydrophilic lisinopril.[1][2][3] This could be due to

better tissue penetration and local ACE inhibition in the vessel wall.

In vitro data indicates that both drugs can modulate the production of nitric oxide and

endothelin-1, key regulators of endothelial function. However, further in vivo studies are

warranted to confirm these findings and to explore the comparative effects of enalapril and

lisinopril on a broader range of endothelial markers, such as soluble adhesion molecules

(sVCAM-1, sICAM-1) and markers of oxidative stress.

For researchers and drug development professionals, the differential impact of these two

widely used ACE inhibitors on endothelial function highlights the importance of considering not

just the class effect of a drug, but also the specific properties of individual agents. These

findings may have implications for the selection of ACE inhibitors in patients with established

endothelial dysfunction or those at high risk for cardiovascular events. Future research should

focus on head-to-head clinical trials with comprehensive endothelial function assessments to

further elucidate the vascular effects of enalapril and lisinopril.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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